Cas no 2680717-18-2 (benzyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate)

Benzyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate is a brominated pyridine derivative featuring a carbamate functional group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The presence of both hydroxyl and bromo substituents enhances its reactivity, enabling selective modifications for constructing complex heterocyclic frameworks. Its carbamate moiety offers stability while allowing further derivatization under mild conditions. The compound's well-defined structure and high purity make it suitable for applications requiring precise molecular control. It is commonly employed in cross-coupling reactions and as a precursor for bioactive molecules, demonstrating utility in medicinal chemistry and material science.
benzyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate structure
2680717-18-2 structure
Product Name:benzyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate
CAS No:2680717-18-2
MF:C13H11BrN2O3
MW:323.142042398453
CID:5632892
PubChem ID:165926206
Update Time:2025-10-19

benzyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • benzyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate
    • 2680717-18-2
    • EN300-28294298
    • Inchi: 1S/C13H11BrN2O3/c14-11-6-10(17)7-12(15-11)16-13(18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,15,16,17,18)
    • InChI Key: BDVAHNDYHPAMCG-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C=C(NC(=O)OCC2C=CC=CC=2)N1)=O

Computed Properties

  • Exact Mass: 321.99530g/mol
  • Monoisotopic Mass: 321.99530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 426
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 67.4Ų

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benzyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate Related Literature

Additional information on benzyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate

Professional Introduction to Benzyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate (CAS No: 2680717-18-2)

Benzyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate, a compound with the chemical identifier CAS No: 2680717-18-2, represents a significant advancement in the realm of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of both bromine and hydroxyl functional groups in its pyridine core, combined with a carbamate moiety, makes it a versatile intermediate for synthesizing more complex molecules.

The synthesis of Benzyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate involves a series of well-defined chemical transformations that highlight the precision and expertise required in modern organic synthesis. The process typically begins with the preparation of the pyridine derivative, followed by selective bromination and hydroxylation at specific positions. The introduction of the carbamate group via benzyl carbamate formation completes the synthesis, yielding a compound that is both structurally unique and functionally promising.

In recent years, there has been growing interest in pyridine-based compounds due to their broad spectrum of biological activities. The hydroxyl and bromine substituents in Benzyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate are particularly noteworthy, as they provide multiple sites for further functionalization. This flexibility has made it an invaluable building block for designing novel therapeutic agents targeting various diseases.

One of the most compelling aspects of this compound is its potential role in the development of small-molecule inhibitors. The pyridine scaffold is a common motif in many bioactive molecules, and modifications to this core structure can lead to significant changes in biological activity. For instance, studies have shown that compounds with similar structures exhibit potent inhibitory effects on enzymes involved in cancer metabolism. The carbamate group, in particular, has been identified as a key pharmacophore in several drug candidates, contributing to their binding affinity and efficacy.

Recent research has also explored the use of Benzyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate as a precursor for more complex molecules through cross-coupling reactions. Techniques such as Suzuki-Miyaura coupling have been employed to introduce additional functional groups at the brominated position, expanding the compound's utility in drug discovery. These reactions not only enhance the structural diversity of derived compounds but also open up new avenues for therapeutic intervention.

The pharmaceutical industry has been particularly keen on exploring derivatives of this compound due to their potential as kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By designing molecules that specifically inhibit these kinases, researchers aim to develop treatments that can modulate these pathways effectively. The hydroxyl and bromine groups on the pyridine ring provide excellent handles for designing such inhibitors.

In addition to its applications in oncology, Benzyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate has shown promise in other therapeutic areas. For example, it has been investigated as a potential lead compound for antimicrobial agents. The structural features of this compound allow it to interact with bacterial enzymes and disrupt essential metabolic processes. Such interactions could lead to the development of novel antibiotics that are effective against resistant strains of bacteria.

The synthetic methodologies used to prepare this compound have also contributed to advancements in green chemistry principles. Efforts have been made to optimize reaction conditions to minimize waste and improve atom economy. Solvent-free reactions and catalytic processes have been explored as alternatives to traditional synthetic routes, aligning with the growing emphasis on sustainable practices in pharmaceutical manufacturing.

The biological evaluation of derivatives derived from Benzyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate continues to be an active area of research. High-throughput screening (HTS) techniques have been employed to identify compounds with desirable pharmacological properties rapidly. These screens have led to the discovery of several promising candidates that are currently undergoing further investigation.

The future prospects for this compound are bright, with ongoing research aimed at expanding its applications and improving its synthetic accessibility. Advances in computational chemistry and molecular modeling are expected to play a significant role in designing new derivatives with enhanced properties. Additionally, collaborations between academia and industry will be crucial in translating laboratory findings into clinical applications.

In conclusion, Benzyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate (CAS No: 2680717-18-2) stands out as a versatile and promising compound in pharmaceutical chemistry. Its unique structural features and potential applications make it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new possibilities for this molecule, it is likely to remain at the forefront of drug discovery efforts.

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